molecular formula C18H25N3O4 B2502858 (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide CAS No. 1235677-03-8

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide

Cat. No.: B2502858
CAS No.: 1235677-03-8
M. Wt: 347.415
InChI Key: SRAXECDFUQVIEE-AATRIKPKSA-N
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Description

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide is a synthetic organic compound characterized by its complex molecular structure. It features a furan ring, a piperidine ring, and an oxalamide moiety, making it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide typically involves multiple steps:

    Formation of the furan-2-yl acrylate: This step involves the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

    Synthesis of the piperidine intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling reaction: The furan-2-yl acrylate is then coupled with the piperidine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Oxalamide formation: The final step involves the reaction of the coupled product with isopropylamine and oxalyl chloride to form the oxalamide moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated esters.

    Substitution: N-alkylated or N-arylated piperidine derivatives.

Scientific Research Applications

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperidine moiety are crucial for its binding affinity and activity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

  • (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-methylacetamide
  • (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-ethylbenzamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the oxalamide moiety. The isopropyl group in (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide provides unique steric and electronic properties.
  • Biological Activity: These structural differences can lead to variations in biological activity, binding affinity, and specificity for molecular targets.
  • Chemical Properties: The presence of different substituents can affect the compound’s solubility, stability, and reactivity.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-13(2)20-18(24)17(23)19-12-14-7-9-21(10-8-14)16(22)6-5-15-4-3-11-25-15/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,19,23)(H,20,24)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAXECDFUQVIEE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)C(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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